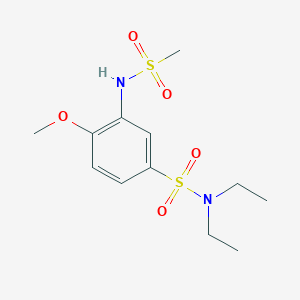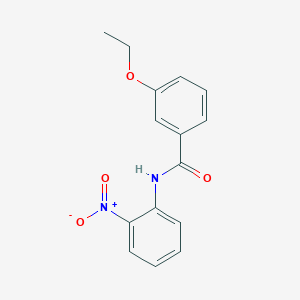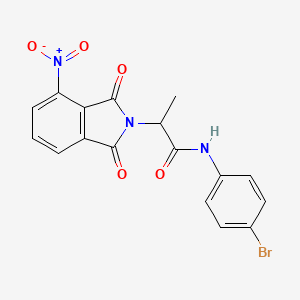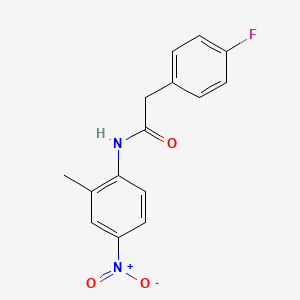![molecular formula C10H15N3O3 B3978078 1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol](/img/structure/B3978078.png)
1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol
描述
1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol is an organic compound with the molecular formula C10H15N3O3. This compound features a nitro group, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure allows it to participate in a range of chemical processes, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol typically involves the following steps:
Nitration: The starting material, 4-methyl-2-nitroaniline, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amination: The resulting compound is then subjected to amination with 2-propanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reduction step, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学研究应用
1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its versatile functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The hydroxyl group can also form hydrogen bonds, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
4-Methyl-2-nitroaniline: Shares the nitro and amino groups but lacks the hydroxyl group.
2-Amino-4-methyl-5-nitropyridine: Contains similar functional groups but has a different core structure.
1-(4-Nitrophenyl)ethanol: Contains the nitro and hydroxyl groups but lacks the amino group.
Uniqueness
1-[(5-Amino-4-methyl-2-nitrophenyl)amino]propan-2-ol is unique due to the presence of all three functional groups (nitro, amino, and hydroxyl) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
1-(5-amino-4-methyl-2-nitroanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-3-10(13(15)16)9(4-8(6)11)12-5-7(2)14/h3-4,7,12,14H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXDEKSLDKWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)NCC(C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977999.png)

![N-[4-(morpholine-4-sulfonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3978015.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3978022.png)
![(E)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B3978023.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)

![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)

![4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline](/img/structure/B3978074.png)
![N,N-dimethyl-5-[[3-(tetrazol-1-yl)anilino]methyl]pyrimidin-2-amine](/img/structure/B3978084.png)


![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE](/img/structure/B3978100.png)
